An In-depth Technical Guide to the Structure Elucidation of 5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid
An In-depth Technical Guide to the Structure Elucidation of 5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of 5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid. This pyrazole derivative is of interest due to the broad biological activities associated with the 5-aminopyrazole scaffold, including potential applications in drug discovery as enzyme inhibitors and signaling pathway modulators.[1][2][3]
Chemical Structure and Properties
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IUPAC Name: 5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid
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CAS Number: 58046-50-7[4]
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Molecular Formula: C₆H₉N₃O₃[4]
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Molecular Weight: 171.15 g/mol [4]
The foundational step in any structural elucidation is the confirmation of the molecule's identity and basic properties.
Spectroscopic Data for Structure Confirmation
The following tables summarize the expected quantitative data from key spectroscopic techniques used to confirm the structure of the target molecule. This data is predicted based on the analysis of structurally similar compounds and general principles of spectroscopy.[5][6]
Table 1: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.5 - 8.0 | s (broad) | 1H | -COOH |
| ~7.4 | s | 1H | Pyrazole C3-H |
| ~6.5 - 7.0 | s (broad) | 2H | -NH₂ |
| ~4.9 | t | 1H | -CH₂OH |
| ~4.1 | t | 2H | N-CH₂- |
| ~3.7 | q | 2H | -CH₂-OH |
Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~165-170 | Carboxylic Acid Carbonyl (-COOH) |
| ~150-155 | Pyrazole C5 (attached to -NH₂) |
| ~135-140 | Pyrazole C3 |
| ~95-100 | Pyrazole C4 (attached to -COOH) |
| ~58-62 | Hydroxyethyl C (-CH₂-OH) |
| ~50-55 | Hydroxyethyl C (N-CH₂) |
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment of Vibration |
| 3200-3500 | Strong, Broad | O-H (alcohol & carboxylic acid), N-H (amine) stretches |
| 2500-3300 | Broad | O-H stretch of carboxylic acid dimer |
| ~1680 | Strong | C=O stretch of carboxylic acid |
| ~1620 | Medium | N-H bend of primary amine |
| ~1580 | Medium | C=C and C=N stretches of pyrazole ring |
| ~1200-1300 | Strong | C-O stretch of carboxylic acid |
| ~1050 | Medium | C-O stretch of primary alcohol |
Table 4: Predicted Mass Spectrometry (Electron Ionization) Data
| m/z Ratio | Predicted Identity of Fragment |
| 171 | [M]⁺ (Molecular Ion) |
| 153 | [M - H₂O]⁺ |
| 126 | [M - COOH]⁺ |
| 140 | [M - CH₂OH]⁺ |
| 45 | [COOH]⁺ or [CH₂CH₂OH]⁺ |
Experimental Protocols
Detailed methodologies are crucial for the reproducible characterization of the compound.
3.1 Synthesis
A plausible synthetic route involves the reaction of 2-hydroxyethylhydrazine with a suitable three-carbon precursor, such as ethyl 2-cyano-3-(dimethylamino)acrylate, followed by hydrolysis of the resulting ester and nitrile functionalities.[4][7]
3.2 Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
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¹H NMR Acquisition:
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Use a 500 MHz NMR spectrometer.
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Acquire data at 25 °C.
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Set the spectral width to cover a range of -2 to 12 ppm.
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Use a 30-degree pulse angle with a relaxation delay of 2 seconds.
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Accumulate at least 16 scans to ensure a good signal-to-noise ratio.
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¹³C NMR Acquisition:
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Use the same sample and spectrometer.
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Acquire data at 125 MHz.
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Set the spectral width to cover a range of 0 to 200 ppm.
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Use a proton-decoupled sequence.
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Accumulate several thousand scans to obtain a spectrum with adequate signal intensity.
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3.3 Infrared (IR) Spectroscopy
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Sample Preparation: Use the solid sample directly with an Attenuated Total Reflectance (ATR) accessory.
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Data Acquisition:
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Record a background spectrum of the clean ATR crystal.
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Place a small amount of the sample on the crystal and apply pressure.
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Scan the sample over a range of 4000 to 400 cm⁻¹.
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Co-add at least 32 scans to improve the signal-to-noise ratio.
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The broad O-H and N-H stretching bands are expected between 3200-3500 cm⁻¹, with the characteristic very broad carboxylic acid O-H stretch from 2500-3300 cm⁻¹. A strong carbonyl (C=O) peak from the carboxylic acid should be observed around 1680 cm⁻¹.[8]
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3.4 Mass Spectrometry (MS)
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Sample Introduction: Introduce the sample via a direct insertion probe for Electron Ionization (EI) or dissolve it in a suitable solvent (e.g., methanol/water) for Electrospray Ionization (ESI).
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EI-MS Analysis:
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Use a standard electron energy of 70 eV.
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Scan a mass range from m/z 40 to 500.
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The fragmentation pattern will be key for confirming the connectivity of the substituents.[9]
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High-Resolution Mass Spectrometry (HRMS):
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Perform HRMS (e.g., using a TOF or Orbitrap analyzer) to determine the exact mass of the molecular ion.
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This will confirm the elemental composition (C₆H₉N₃O₃) with high accuracy.
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Potential Biological Signaling
The 5-aminopyrazole core is present in various biologically active molecules, including kinase inhibitors.[3] For instance, derivatives have been developed as inhibitors of the Fibroblast Growth Factor Receptor (FGFR), a receptor tyrosine kinase.[3] A hypothetical signaling pathway where this compound might act is depicted below.
This guide provides a framework for the complete structural elucidation of 5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid, from synthesis and purification to detailed spectroscopic analysis and potential biological context. The provided data and protocols serve as a robust starting point for researchers in the field.
References
- 1. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of [5-Amino-1-(2-methyl-3H-benzimidazol-5-yl)pyrazol-4-yl]-(1H-indol-2-yl)methanone (CH5183284/Debio 1347), An Orally Available and Selective Fibroblast Growth Factor Receptor (FGFR) Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-amino-1-(2-hydroxyethyl)pyrazole-4-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 5. rsc.org [rsc.org]
- 6. Ethyl 5-amino-1-methylpyrazole-4-carboxylate [webbook.nist.gov]
- 7. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. echemi.com [echemi.com]
- 9. chem.libretexts.org [chem.libretexts.org]
